![molecular formula C31H39O2PSi3 B14913796 (2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)
(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organosilicon compound It is characterized by the presence of a trisiloxane group attached to a biphenyl structure, which is further bonded to a diphenylphosphane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves multiple steps. One common approach is the hydrosilylation reaction, where a trisiloxane precursor reacts with a biphenyl derivative in the presence of a platinum complex catalyst . The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.
Hydrosilylation: The trisiloxane group can react with unsaturated compounds to form new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Hydrosilylation: Platinum or rhodium complexes are often used as catalysts under inert atmosphere and moderate temperatures.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated biphenyl derivatives.
Hydrosilylation: Silicon-containing organic compounds with new Si-C bonds.
科学的研究の応用
(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Catalysis: It can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: The compound can be incorporated into polymers to improve their thermal stability and mechanical properties.
作用機序
The mechanism of action of (2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is largely dependent on its role in specific applications:
Catalysis: As a ligand, it coordinates to metal centers, altering their electronic properties and facilitating various catalytic cycles.
Materials Science: The trisiloxane group interacts with polymer matrices, enhancing their properties through physical and chemical interactions.
Pharmaceuticals: It can interact with cell membranes, potentially altering their permeability and facilitating the delivery of therapeutic agents.
類似化合物との比較
Similar Compounds
Bis(trimethylsiloxy)methylsilane: Another organosilicon compound with similar hydrophobic properties.
Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-: A simpler trisiloxane derivative used in various industrial applications.
Uniqueness
(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its combination of a trisiloxane group with a biphenyl and diphenylphosphane moiety This structure imparts a combination of hydrophobicity, rigidity, and reactivity that is not commonly found in other compounds
特性
分子式 |
C31H39O2PSi3 |
|---|---|
分子量 |
558.9 g/mol |
IUPAC名 |
[2-[2-[methyl-bis(trimethylsilyloxy)silyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C31H39O2PSi3/c1-35(2,3)32-37(7,33-36(4,5)6)31-25-17-15-23-29(31)28-22-14-16-24-30(28)34(26-18-10-8-11-19-26)27-20-12-9-13-21-27/h8-25H,1-7H3 |
InChIキー |
DPVVDNWXPCDYDE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O[Si](C)(C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


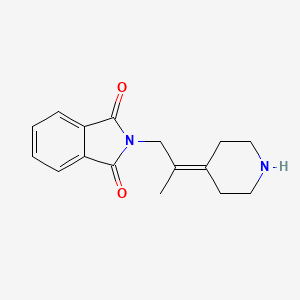
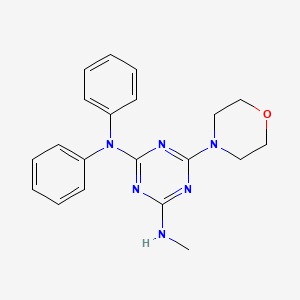
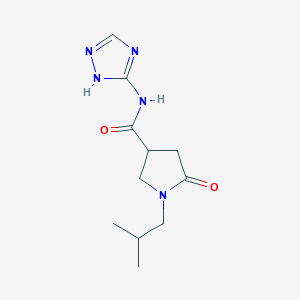
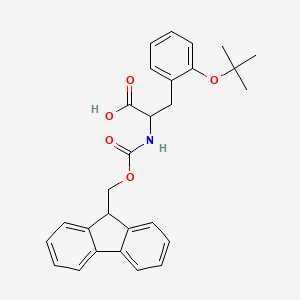

![N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14913750.png)
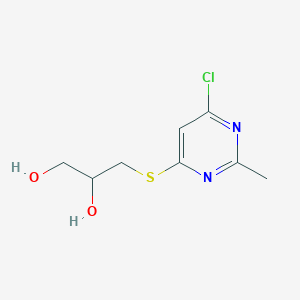

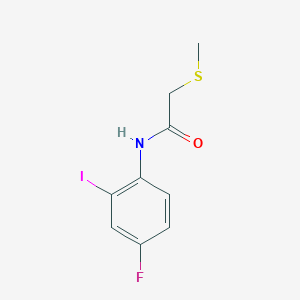


![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)


